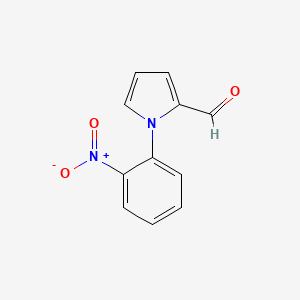

1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-nitrophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-8-9-4-3-7-12(9)10-5-1-2-6-11(10)13(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLICLRBZPFXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405858 | |

| Record name | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33265-61-1 | |

| Record name | 1-(2-Nitrophenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33265-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, an important intermediate in the synthesis of various compounds with potential therapeutic applications. The following sections detail the reaction, experimental procedure, and physicochemical properties of the target compound.

Reaction Scheme

The synthesis of this compound is achieved through the N-alkylation of pyrrole-2-carbaldehyde with 2-nitrobenzyl bromide. The reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like N,N-dimethylformamide (DMF).

Caption: Reaction scheme for the synthesis of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₃ | [1] |

| Molecular Weight | 216.19 g/mol | [1] |

| Appearance | Colorless crystals | [2] |

| Melting Point | 138 °C | [2] |

| CAS Number | 33265-61-1 | [1] |

Experimental Protocol

This protocol is based on the literature for the synthesis of this compound.[2]

Materials:

-

Pyrrole-2-carbaldehyde

-

2-Nitrobenzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Petroleum ether

-

Ethyl acetate

-

Argon gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Argon inlet

-

Addition funnel

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A solution of pyrrole-2-carbaldehyde in anhydrous N,N-dimethylformamide is prepared in a round-bottom flask under an argon atmosphere.

-

Deprotonation: Sodium hydride is carefully added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of pyrrole-2-carbaldehyde.

-

N-Alkylation: A solution of 2-nitrobenzyl bromide in anhydrous N,N-dimethylformamide is added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, the mixture is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by crystallization. A 95% crude yield has been reported.[2] Single crystals for analysis can be grown from a petroleum ether-ethyl acetate (2:1) solution.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of the target compound.

Quantitative Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Yield | Notes |

| Pyrrole-2-carbaldehyde | 95.10 | - | Starting material |

| 2-Nitrobenzyl bromide | 216.04 | - | Alkylating agent |

| This compound | 216.19 | 95% (crude) | [2] |

Note: For a specific laboratory preparation, the molar equivalents of the reactants and the volume of the solvent should be calculated based on the desired scale of the synthesis. It is recommended to use a slight excess of the alkylating agent and the base to ensure complete conversion of the starting material.

References

In-Depth Technical Guide: Characterization of 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the heterocyclic compound 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This molecule is a key intermediate in the synthesis of pharmacologically active compounds, most notably Lixivaptan, a vasopressin V2 receptor antagonist. This document collates available data on its chemical and physical properties, including spectroscopic and crystallographic data. Detailed experimental protocols for its synthesis are provided, along with a proposed synthetic pathway for its conversion to a key precursor of Lixivaptan.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of 138 °C. Its chemical structure and key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(2-nitrophenyl)pyrrole-2-carbaldehyde | [1] |

| CAS Number | 33265-61-1 | [1][2] |

| Molecular Formula | C₁₁H₈N₂O₃ | [1] |

| Molecular Weight | 216.19 g/mol | [1][2] |

| Melting Point | 138 °C | |

| Appearance | Solid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure.

Table 2.1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.48 | s | - | Aldehyde-H |

| 8.11 | d | 7.8 | Aromatic-H |

| 7.69 | t | 7.5 | Aromatic-H |

| 7.60 | t | 7.7 | Aromatic-H |

| 7.40 | d | 7.8 | Aromatic-H |

| 7.12 | d | 2.3 | Pyrrole-H |

| 7.00 | s | - | Pyrrole-H |

| 6.47 | m | - | Pyrrole-H |

Table 2.2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 178.8 | Aldehyde C=O |

| 145.9 | Aromatic C-NO₂ |

| 133.7 | Aromatic CH |

| 133.6 | Aromatic CH |

| 132.7 | Pyrrole C |

| 131.2 | Aromatic C |

| 129.8 | Aromatic CH |

| 129.6 | Aromatic CH |

| 125.3 | Aromatic CH |

| 124.9 | Pyrrole CH |

| 111.7 | Pyrrole CH |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the triclinic space group P-1.

Table 3.1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₂H₁₀N₂O₃ |

| Formula weight | 230.22 |

| Temperature | 113(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 7.2643(8) Å, α = 104.10(2)° |

| b = 8.3072(10) Å, β = 96.463(11)° | |

| c = 9.2570(12) Å, γ = 96.92(2)° | |

| Volume | 531.98(11) ų |

| Z | 2 |

| Density (calculated) | 1.437 Mg/m³ |

| Absorption coefficient | 0.106 mm⁻¹ |

| F(000) | 240 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature and describes the synthesis of the title compound from pyrrole-2-carboxaldehyde and 2-nitrobenzyl bromide.

Materials:

-

Pyrrole-2-carboxaldehyde

-

2-Nitrobenzyl bromide

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Argon gas

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a reaction vessel under an argon atmosphere, a solution of sodium hydride in N,N-dimethylformamide is prepared.

-

Pyrrole-2-carboxaldehyde is added to this solution.

-

2-Nitrobenzyl bromide is then added to the reaction mixture.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the crude product is isolated.

-

The crude product is purified by recrystallization from a petroleum ether-ethyl acetate (2:1) solution to yield colorless crystals of this compound.

Role in Synthesis of Lixivaptan Precursor

This compound serves as a crucial intermediate in the synthesis of Lixivaptan. The following workflow outlines a plausible synthetic route to a key tricyclic benzodiazepine precursor.

Caption: Plausible synthetic pathway from this compound to a key Lixivaptan precursor.

Conclusion

This technical guide has summarized the key characterization data for this compound, a vital building block in medicinal chemistry. The provided information on its physicochemical properties, spectroscopic data, and synthesis protocol offers a valuable resource for researchers in drug discovery and development. The outlined synthetic pathway to a Lixivaptan precursor highlights its significance as a strategic intermediate. Further investigation to obtain experimental IR and mass spectrometry data would complete the characterization profile of this compound.

References

In-Depth Technical Guide to the Spectral Analysis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the compound 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development by presenting key spectral data, detailed experimental protocols, and a visual representation of its synthesis workflow.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The data presented below was obtained in a chloroform-d (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.48 | d | 0.7 | 1H | Aldehyde-H |

| 8.11 | dd | 8.2, 1.4 | 1H | Phenyl-H |

| 7.69 | td | 7.7, 1.5 | 1H | Phenyl-H |

| 7.60 | td | 8.0, 1.3 | 1H | Phenyl-H |

| 7.41 | dd | 7.8, 1.2 | 1H | Phenyl-H |

| 7.12 | dd | 4.0, 1.6 | 1H | Pyrrole-H |

| 7.01 | s | 1H | Pyrrole-H | |

| 6.47 | dd | 3.9, 2.7 | 1H | Pyrrole-H |

Table 1: ¹H NMR spectral data for this compound.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data was acquired in a chloroform-d (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Assignment |

| 178.8 | C=O (Aldehyde) |

| 133.7 | Aromatic C |

| 133.6 | Aromatic C |

| 132.6 | Aromatic C |

| 131.2 | Aromatic C |

| 129.8 | Aromatic C |

| 129.5 | Aromatic C |

| 125.3 | Aromatic C |

| 124.8 | Aromatic C |

| 111.7 | Aromatic C |

Table 2: ¹³C NMR spectral data for this compound.[1]

Infrared (IR) and Mass Spectrometry (MS) Data

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A representative procedure for the N-arylation of pyrrole-2-carboxaldehyde is as follows:

-

To a stirred solution of pyrrole-2-carboxaldehyde (1 mmol) in dimethyl sulfoxide (DMSO) (1 mL), add sodium hydroxide (NaOH) (1.5 mmol).

-

Slowly add 1-fluoro-2-nitrobenzene (1.1 mmol) to the reaction mixture.

-

Stir the reaction mixture vigorously for 2 hours at room temperature.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a saturated brine solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy : Infrared spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets.

-

Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) can be performed using Electrospray Ionization (ESI) with a Time-of-Flight (TOF) mass analyzer.

Synthesis Workflow

The synthesis of this compound involves a nucleophilic aromatic substitution reaction. The logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Biological Significance

While specific biological activities of this compound are not extensively documented, the pyrrole-2-carboxaldehyde scaffold is a constituent of many natural products and exhibits a wide range of physiological activities. Pyrrole derivatives are known to possess antibacterial, antifungal, and anticancer properties. This class of compounds is of significant interest to drug development professionals for the design of novel therapeutic agents. The title compound serves as a valuable intermediate in the synthesis of more complex molecules with potential pharmacological applications.

References

Spectroscopic Analysis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

Introduction

1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₁₁H₈N₂O₃.[1][2] This molecule incorporates a pyrrole-2-carbaldehyde moiety attached to a 2-nitrophenyl group via a nitrogen atom. Compounds of this class are significant as intermediates in the synthesis of more complex molecules, including pharmacologically active agents.[3] A thorough structural elucidation using spectroscopic methods is crucial for confirming its identity and purity. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, intended for researchers, chemists, and professionals in the field of drug development.

Chemical Structure

The structural confirmation of this compound relies on the precise assignment of proton and carbon signals in its NMR spectra. The numbering convention used for the assignments in this guide is illustrated below:

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The spectrum was recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[4] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.48 | Singlet (s) | - | 1H | H-6 (Aldehyde) |

| 8.11 | Doublet (d) | 7.8 | 1H | H-3' |

| 7.69 | Triplet (t) | 7.5 | 1H | H-5' |

| 7.60 | Triplet (t) | 7.7 | 1H | H-4' |

| 7.40 | Doublet (d) | 7.8 | 1H | H-6' |

| 7.12 | Doublet (d) | 2.3 | 1H | H-5 |

| 7.00 | Singlet (s) | - | 1H | H-3 |

| 6.48 (avg.) | Multiplet (m) | - | 1H | H-4 |

Data sourced from Royal Society of Chemistry Supporting Information.[4]

Spectral Interpretation:

-

Aldehyde Proton (H-6): The most deshielded proton appears at 9.48 ppm as a sharp singlet, characteristic of an aldehyde proton.

-

Nitrophenyl Protons (H-3', H-4', H-5', H-6'): The four protons on the nitrophenyl ring appear in the aromatic region between 7.40 and 8.11 ppm. The strong electron-withdrawing effect of the adjacent nitro group significantly deshields H-3', causing it to resonate at 8.11 ppm. The signals at 7.69 and 7.60 ppm appear as triplets, consistent with H-5' and H-4', respectively, each being coupled to two neighboring protons. The doublet at 7.40 ppm is assigned to H-6'.

-

Pyrrole Protons (H-3, H-4, H-5): The protons on the pyrrole ring are observed between 6.48 and 7.12 ppm. H-5 resonates as a doublet at 7.12 ppm. The signal for H-3 appears at 7.00 ppm, and the most shielded pyrrole proton, H-4, is found as a multiplet around 6.48 ppm.[4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum, recorded at 126 MHz in CDCl₃, provides information on the carbon skeleton of the molecule.[4]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 178.8 | C-6 (Aldehyde C=O) |

| 145.9 | C-2' |

| 133.7 | C-1' |

| 133.6 | C-4' |

| 132.7 | C-2 |

| 131.2 | C-6' |

| 129.8 | C-5' |

| 129.6 | C-3 |

| 125.3 | C-5 |

| 124.9 | C-3' |

| 111.7 | C-4 |

Data sourced from Royal Society of Chemistry Supporting Information.[4]

Spectral Interpretation:

-

Carbonyl Carbon (C-6): The aldehyde carbonyl carbon is the most deshielded, appearing at 178.8 ppm.

-

Aromatic Carbons: The carbon attached to the nitro group (C-2') is significantly deshielded and appears at 145.9 ppm. The remaining carbons of the phenyl and pyrrole rings resonate between 111.7 and 133.7 ppm. The assignments are based on substituent effects and typical chemical shift ranges for these heterocyclic and aromatic systems. The C-4 of the pyrrole ring is the most shielded carbon at 111.7 ppm.[4]

Experimental Protocols

The following provides a representative methodology for acquiring the NMR spectra of this compound.

Sample Preparation:

-

Approximately 5-10 mg of the purified solid compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[5]

-

A small amount of tetramethylsilane (TMS) may be added to serve as an internal standard for referencing the chemical shifts to 0.00 ppm.[5]

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer (e.g., Bruker Avance).[4][6]

-

For ¹H NMR, standard acquisition parameters are used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is utilized to obtain a spectrum with singlets for each unique carbon atom.

-

The spectra are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.[5]

Workflow for Spectroscopic Characterization

The logical process for the synthesis and structural confirmation of this compound is outlined in the following workflow diagram.

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

References

physical and chemical properties of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. The pyrrole scaffold is a prominent feature in numerous biologically active compounds, and the introduction of a nitrophenyl group can significantly influence the molecule's electronic properties and biological activity.[1][2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 216.19 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-(2-nitrophenyl)pyrrole-2-carbaldehyde | --INVALID-LINK-- |

| CAS Number | 33265-61-1 | --INVALID-LINK-- |

| Appearance | Light brown solid | [5] |

| XLogP3 | 1.9 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

Synthesis

A representative and effective method for the synthesis of this compound is through the N-arylation of pyrrole-2-carbaldehyde.[5]

Experimental Protocol: N-Arylation of Pyrrole-2-carbaldehyde

Materials:

-

Pyrrole-2-carbaldehyde

-

1-Fluoro-2-nitrobenzene

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Saturated Brine Solution

Procedure:

-

To a stirred solution of pyrrole-2-carbaldehyde (1 mmol) in DMSO (1 mL), add NaOH (1.5 mmol).

-

Slowly add 1-fluoro-2-nitrobenzene (1.1 mmol) to the reaction mixture.

-

Stir the reaction mixture vigorously for 2 hours at room temperature.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a saturated brine solution.

-

Extract the product with EtOAc (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[5]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of the title compound.[5]

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.48 | d | 0.7 | CHO |

| 8.11 | dd | 8.2, 1.4 | Ar-H |

| 7.69 | td | 7.7, 1.5 | Ar-H |

| 7.60 | td | 8.0, 1.3 | Ar-H |

| 7.41 | dd | 7.8, 1.2 | Ar-H |

| 7.12 | dd | 4.0, 1.6 | Pyrrole-H |

| 7.01 | s | - | Pyrrole-H |

| 6.47 | dd | 3.9, 2.7 | Pyrrole-H |

| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) |

| 178.8 |

| 133.7 |

| 133.6 |

| 132.6 |

| 131.2 |

| 129.8 |

| 129.5 |

| 125.3 |

| 124.8 |

| 111.7 |

Other Spectroscopic Data

While specific experimental data for FTIR and HRMS of the title compound are not detailed in the available literature, the following are expected characteristics based on its structure:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aldehyde carbonyl (C=O) stretch around 1660-1700 cm⁻¹, C-N stretching vibrations, N-O stretching vibrations for the nitro group, and C-H stretching and bending vibrations for the aromatic and pyrrole rings.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis should confirm the molecular formula C₁₁H₈N₂O₃ by providing a highly accurate mass measurement of the molecular ion.

Potential Biological Activity

Derivatives of pyrrole-2-carbaldehyde have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties.[1][3][6] The introduction of a nitro group, as seen in the title compound, can modulate these activities. For instance, certain nitro-substituted benzaldehyde derivatives of pyrrole have shown promising anthelmintic activity.[1] The biological potential of this compound warrants further investigation, particularly in the context of antimicrobial and anticancer drug discovery.

Conclusion

This technical guide provides a detailed overview of this compound, a compound with significant potential for further research in medicinal chemistry. The provided synthesis protocol and comprehensive spectroscopic data serve as a valuable resource for its preparation and characterization. Future studies should focus on exploring its diverse biological activities to unlock its full therapeutic potential.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. brieflands.com [brieflands.com]

An In-depth Technical Guide to 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 33265-61-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data specifically detailing the synthesis, biological activity, and experimental protocols for 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is limited. This guide provides a comprehensive overview of its known properties and infers potential synthetic methodologies and biological applications based on structurally related compounds and the broader class of pyrrole derivatives. All proposed experimental protocols and potential biological activities require experimental validation.

Core Compound Information

This compound is a nitroaromatic heterocyclic compound. The presence of the pyrrole ring, a common scaffold in medicinal chemistry, and the reactive aldehyde group suggest its potential as a versatile intermediate for the synthesis of more complex molecules with potential biological activities.[1][2]

Physicochemical and Computed Properties

A summary of the known and computed properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 33265-61-1 | [3][4][5] |

| Molecular Formula | C₁₁H₈N₂O₃ | [3] |

| Molecular Weight | 216.19 g/mol | [3] |

| IUPAC Name | 1-(2-nitrophenyl)pyrrole-2-carbaldehyde | [3] |

| XLogP3 | 1.9 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 216.053492 g/mol | [3] |

| Topological Polar Surface Area | 67.8 Ų | [3] |

| Heavy Atom Count | 16 | [3] |

| Complexity | 277 | [3] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The following diagram illustrates a proposed two-step synthesis for this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(2-nitrophenyl)-1H-pyrrole

-

To a stirred solution of pyrrole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Add 1-fluoro-2-nitrobenzene (1.1 eq) to the mixture.

-

Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(2-nitrophenyl)-1H-pyrrole.

Step 2: Synthesis of this compound

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to anhydrous DMF at 0 °C. Stir for 30 minutes.

-

Add a solution of 1-(2-nitrophenyl)-1H-pyrrole (1.0 eq) in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate.

-

Stir vigorously until the evolution of gas ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activities and Applications in Drug Discovery

While no specific biological activities have been reported for this compound, the pyrrole nucleus is a key structural motif in numerous biologically active compounds.[1][6] Derivatives of pyrrole have demonstrated a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2]

The presence of the nitro group on the phenyl ring is also significant, as nitroaromatic compounds are known to have a range of biological effects, including antimicrobial and cytotoxic activities. A structurally related compound, 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, is a known intermediate in the synthesis of Lixivaptan, a vasopressin V2 receptor antagonist.[7] This suggests that derivatives of this compound could be explored for similar therapeutic applications.

Proposed Research Workflow for Biological Evaluation

The following diagram outlines a logical workflow for the initial biological screening of this compound.

Caption: Proposed workflow for the biological evaluation of the target compound.

Analytical Characterization

The characterization of this compound would involve standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the positions of the substituents on the pyrrole and phenyl rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the aldehyde carbonyl (C=O) stretch and the nitro (N-O) stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. While specific data is currently lacking in the public domain, its structural features suggest that it could serve as a valuable building block for the synthesis of novel bioactive molecules. The proposed synthetic route and biological evaluation workflow provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Further research is warranted to synthesize, characterize, and evaluate the biological activities of this compound to unlock its full potential in drug discovery and development.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H8N2O3 | CID 4715391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 33265-61-1 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | 33265-61-1 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Reactivity Studies of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary reactivity of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This compound is a valuable synthetic intermediate, primarily utilized in the construction of fused heterocyclic systems, most notably pyrrolo[1,2-a]quinoxalines. This guide will detail the principal reaction pathways, provide experimental protocols for key transformations, and present relevant chemical data in a structured format. The content is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a polysubstituted aromatic compound featuring a pyrrole ring, a carbaldehyde group, and a nitrophenyl substituent. The strategic positioning of the nitro and aldehyde functionalities on the N-phenylpyrrole scaffold makes it a versatile precursor for intramolecular cyclization reactions. The primary reactivity of this molecule centers on the transformation of the nitro group, which can be readily reduced to an amine. This in situ-generated amine can then undergo a condensation reaction with the neighboring aldehyde to form a fused tricyclic heteroaromatic system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O₃ |

| Molecular Weight | 216.19 g/mol |

| CAS Number | 33265-61-1 |

| Appearance | Light brown solid |

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 9.48 (d, J = 0.7 Hz, 1H), 8.11 (dd, J = 8.2, 1.4 Hz, 1H), 7.69 (td, J = 7.7, 1.5 Hz, 1H), 7.60 (td, J = 8.0, 1.3 Hz, 1H), 7.41 (dd, J = 7.8, 1.2 Hz, 1H), 7.12 (dd, J = 4.0, 1.6 Hz, 1H), 7.01 (s, 1H), 6.47 (dd, J = 3.9, 2.7 Hz, 1H) |

| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | 178.8, 133.7, 133.6, 132.6, 131.2, 129.8, 129.5, 125.3, 124.8, 111.7 |

Synthesis of this compound

The title compound can be synthesized via an N-arylation of pyrrole-2-carbaldehyde with 1-fluoro-2-nitrobenzene.

Experimental Protocol

To a stirred solution of pyrrole-2-carbaldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO, 2 mL), sodium hydroxide (1.5 mmol) is added. Subsequently, 1-fluoro-2-nitrobenzene (1.1 mmol) is added dropwise to the reaction mixture. The resulting mixture is stirred vigorously at room temperature for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with a saturated brine solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Primary Reactivity: Reductive Cyclization to Pyrrolo[1,2-a]quinoxalines

The most significant and well-documented reactivity of this compound is its transformation into the tricyclic pyrrolo[1,2-a]quinoxaline scaffold. This occurs through a two-step intramolecular sequence:

-

Reduction of the Nitro Group: The ortho-nitro group is reduced to a primary amine, yielding 1-(2-aminophenyl)-1H-pyrrole-2-carbaldehyde as a key intermediate.

-

Intramolecular Cyclization: The newly formed amino group undergoes a spontaneous or acid-catalyzed intramolecular condensation with the adjacent aldehyde group. This cyclization is a type of Pictet-Spengler reaction, which, after dehydration and subsequent aromatization (often by air oxidation), forms the stable pyrrolo[1,2-a]quinoxaline ring system.

Experimental Protocol for Reductive Cyclization

The following protocol is adapted from a similar transformation and can be optimized for the specific substrate.

To a solution of this compound (1.0 mmol) in a mixture of acetonitrile and water (10:1, 11 mL), nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.2 mmol) is added. The mixture is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 4.0 mmol) is then added portion-wise over a period of 10-15 minutes, during which a black precipitate may form. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture is then carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the pyrrolo[1,2-a]quinoxaline.

A Technical Guide to the Solubility of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its solubility is crucial for its use in organic synthesis, purification, and formulation development.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of an organic molecule is determined by the presence and arrangement of polar functional groups. In the case of this compound, the presence of a nitro group and a carbaldehyde group attached to the pyrrole ring system imparts a degree of polarity to the molecule.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds

| Solvent Class | Example Solvents | Expected Solubility of this compound | Rationale & Supporting Evidence |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | A structurally similar compound, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde, is reported to be soluble in dichloromethane.[1] |

| Esters | Ethyl acetate | Soluble | 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde is also soluble in ethyl acetate.[1] |

| Ethers | Diethyl ether | Soluble | A related compound, 1-(2-cyanopyridine)-1H-pyrrole-2-ethyl acetate, is soluble in ether.[1] |

| Alcohols | Ethanol, Methanol | Soluble | 1-(2-cyanopyridine)-1H-pyrrole-2-ethyl acetate exhibits solubility in ethanol.[1] |

| Aqueous Solvents | Water | Insoluble | The non-polar aromatic nature of the compound suggests low solubility in water, a highly polar solvent.[1] This is a common characteristic for many organic compounds.[2][3] |

Experimental Protocol for Solubility Determination

The following is a general experimental procedure that can be adapted to determine the solubility of this compound in a specific organic solvent.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Water bath or heating block (for temperature control)

-

Analytical balance

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the name of the solvent to be tested.

-

Initial Test: To a test tube, add approximately 25 mg of this compound.

-

Solvent Addition: Add the selected organic solvent to the test tube in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[3]

-

Observation: Observe the mixture to see if the solid has completely dissolved. If the compound dissolves, continue adding solvent in increments until a saturated solution is obtained (i.e., a small amount of solid remains undissolved).

-

Equilibration: If a more precise determination is required, the saturated solution should be stirred at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Quantification (Optional): For quantitative analysis, a known volume of the clear, saturated supernatant can be carefully removed, the solvent evaporated, and the mass of the dissolved solid measured.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound.

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Its primary role reported is as a synthetic intermediate.[4] As research progresses, its biological activities may be further elucidated.

References

Technical Guide: Crystal Structure and Significance of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, an organic compound of significant interest as a key intermediate in the synthesis of Lixivaptan. Lixivaptan is a selective vasopressin V2 receptor antagonist that has been investigated for the treatment of hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). This document details the crystallographic data, molecular geometry, and intermolecular interactions of the title compound. Furthermore, it outlines the experimental protocols for its synthesis and crystallization. The guide also elucidates the biological context of this compound by detailing the signaling pathway of the vasopressin V2 receptor and the mechanism of action of Lixivaptan, for which this compound serves as a precursor.

Introduction

This compound is a crucial building block in the multi-step synthesis of Lixivaptan, a non-peptide, orally active vasopressin V2 receptor antagonist.[1] The precise three-dimensional arrangement of atoms within this intermediate is fundamental to understanding its reactivity and ensuring the stereospecificity of subsequent synthetic steps. This guide presents a detailed examination of its solid-state structure, determined by single-crystal X-ray diffraction, and provides the necessary experimental procedures for its preparation.

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been determined to be in the triclinic crystal system.[1] A summary of the key crystallographic data is presented in Table 1.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.2643 (8) Å |

| b | 8.3072 (10) Å |

| c | 9.2570 (12) Å |

| α | 104.10 (2)° |

| β | 96.463 (11)° |

| γ | 96.92 (2)° |

| Volume | 531.98 (11) ų |

| Z | 2 |

| Temperature | 113 K |

| Radiation | Mo Kα |

| μ | 0.11 mm⁻¹ |

Table 1: Crystal data and structure refinement for this compound.[1]

Molecular Conformation

The molecule consists of a pyrrole ring and a benzene ring, which are not coplanar. The dihedral angle between the mean planes of the pyrrole and benzene rings is 83.96 (6)°.[1] The nitro group is also twisted relative to the plane of the benzene ring to which it is attached, with a dihedral angle of 5.92 (8)°.[1][2]

Intermolecular Interactions

In the crystal lattice, molecules are linked by weak intermolecular C—H···O hydrogen bonds. These interactions assemble the molecules into columns that propagate along the direction.[1] Notably, there is a short distance of 3.725 (3) Å between the centroids of adjacent benzene rings within these columns, suggesting the presence of π-π stacking interactions.[1][2]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through the reaction of pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide.[1]

Materials:

-

Pyrrole-2-carboxaldehyde

-

2-nitrobenzyl bromide

-

Sodium hydride (NaH)

-

N,N-dimethylformamide (DMF)

-

Argon gas

Procedure:

-

A solution of sodium hydride in N,N-dimethylformamide is prepared under an inert argon atmosphere.

-

Pyrrole-2-carboxaldehyde is added to this solution.

-

2-nitrobenzyl bromide is then introduced to the reaction mixture.

-

The reaction proceeds to yield this compound.

-

The crude product is obtained as colorless crystals with a melting point of 138 °C and a yield of 95%.[1]

Crystallization

Single crystals suitable for X-ray diffraction can be grown from a petroleum ether-ethyl acetate solution.[1]

Procedure:

-

The crude product is dissolved in a 2:1 solution of petroleum ether and ethyl acetate.

-

The solution is allowed to slowly evaporate at room temperature.

-

Over time, single crystals of this compound will form.

Relevance in Drug Development: The Lixivaptan Connection

This compound is a pivotal intermediate in the synthesis of Lixivaptan.[1] Lixivaptan is a selective antagonist of the vasopressin V2 receptor, which plays a crucial role in regulating water reabsorption in the kidneys.[1] By blocking this receptor, Lixivaptan promotes aquaresis, the excretion of electrolyte-free water, making it a therapeutic agent for managing hyponatremia.[1]

Vasopressin V2 Receptor Signaling Pathway

The vasopressin V2 receptor is a G-protein coupled receptor (GPCR) located on the basolateral membrane of the principal cells in the kidney's collecting ducts.[1] The binding of arginine vasopressin (AVP) to the V2 receptor initiates a signaling cascade that leads to water reabsorption. Lixivaptan acts by competitively inhibiting the initial step of this pathway.[1]

The signaling pathway proceeds as follows:

-

Arginine vasopressin (AVP) binds to the V2 receptor.

-

This activates a Gs-protein, which in turn stimulates adenylyl cyclase.

-

Adenylyl cyclase increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Elevated cAMP levels activate Protein Kinase A (PKA).

-

PKA phosphorylates aquaporin-2 (AQP2) water channels.

-

Phosphorylated AQP2 channels are translocated to the apical membrane of the collecting duct cells.

-

The presence of AQP2 channels in the apical membrane increases water permeability, leading to water reabsorption from the urine into the bloodstream.

Lixivaptan, by blocking the V2 receptor, prevents the AVP-induced increase in intracellular cAMP, thereby inhibiting the entire downstream signaling cascade.[1] This results in decreased water permeability of the collecting duct and increased excretion of free water.[1]

Conclusion

The crystallographic analysis of this compound provides essential structural data for this key synthetic intermediate. Understanding its molecular geometry and intermolecular interactions is vital for optimizing its synthesis and subsequent use in the production of Lixivaptan. The detailed experimental protocols and the elucidation of the relevant biological signaling pathway offer a comprehensive resource for researchers in medicinal chemistry and drug development. This foundational knowledge is critical for the rational design and synthesis of novel therapeutics targeting the vasopressin V2 receptor and related pathways.

References

molecular weight and formula of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a key chemical intermediate with applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines potential synthetic protocols, and illustrates its role in the development of pharmacologically active compounds.

Chemical and Physical Properties

This compound is an organic compound with a distinct molecular structure that lends itself to various chemical transformations. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₃ | [1][2][3] |

| Molecular Weight | 216.19 g/mol | [1][2][3] |

| CAS Number | 33265-61-1 | [1][2][4] |

| IUPAC Name | 1-(2-nitrophenyl)pyrrole-2-carbaldehyde | [3][4] |

| Monoisotopic Mass | 216.05349212 Da | [2][3] |

| Topological Polar Surface Area | 67.8 Ų | [2][3] |

| Complexity | 277 | [2][3] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Experimental Protocols

The synthesis of substituted pyrrole-2-carbaldehydes can be achieved through various methods. While a specific protocol for this compound is not extensively detailed in publicly available literature, a general and efficient method involves a copper-catalyzed oxidative annulation.

Protocol: Copper-Catalyzed Synthesis of Pyrrole-2-carbaldehydes

This protocol is adapted from a general method for synthesizing pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters.[5]

Principle: The reaction proceeds via an iodine/copper-mediated oxidative annulation and selective C(sp³)–H to C=O oxidation. This method avoids the use of hazardous oxidants and harsh reaction conditions.[5] The aldehyde oxygen is sourced from molecular oxygen.[5]

Materials:

-

Aryl methyl ketone (e.g., 2-nitroacetophenone)

-

Arylamine (in this case, the pyrrole ring is formed from other precursors)

-

Acetoacetate ester

-

Copper(II) chloride (CuCl₂)

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Oxygen (O₂)

Procedure:

-

To a reaction vessel, add the aryl methyl ketone, arylamine, and acetoacetate ester.

-

Add the copper catalyst (e.g., CuCl₂) and iodine.[5]

-

Add DMSO as the solvent.

-

Purge the vessel with oxygen and maintain an oxygen atmosphere.

-

Heat the reaction mixture to 100°C and stir for the required reaction time.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired this compound.

Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC)

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)[4][6]

-

Fourier-Transform Infrared Spectroscopy (FTIR)[4]

Applications in Drug Development

Pyrrole derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[7][8] this compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.

A notable application is its use as an intermediate in the synthesis of Lixivaptan . Lixivaptan is a vasopressin receptor antagonist that has been investigated in Phase III clinical trials.[9] The synthesis of Lixivaptan involves the chemical transformation of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, a closely related compound, highlighting the importance of this chemical scaffold in pharmaceutical development.[9]

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of this compound in the context of drug development.

Caption: General synthetic workflow for this compound.

References

- 1. This compound | 33265-61-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C11H8N2O3 | CID 4715391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Nitrophenyl)-1H-pyrrole-2-carboxaldehyde [synhet.com]

- 5. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 6. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

Disclaimer: As of this writing, there is no publicly available data specifically detailing the biological screening of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This guide, therefore, provides a comprehensive framework based on the known biological activities of structurally related pyrrole derivatives, including nitrophenyl-substituted pyrroles and other pyrrole-2-carbaldehyde analogs. The experimental protocols and potential activities described herein are intended to serve as a foundational resource for researchers initiating the biological evaluation of this specific compound.

The pyrrole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrrole derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The presence of a nitrophenyl group and a carbaldehyde moiety on the pyrrole ring of the title compound suggests that it may exhibit interesting biological activities worth investigating.

Potential Biological Activities and Screening Strategy

Based on the activities of related compounds, the initial biological screening of this compound should prioritize the evaluation of its antimicrobial and anticancer properties. A general workflow for the initial screening is proposed below.

Caption: General workflow for the initial biological screening of a novel compound.

Antimicrobial Activity

Pyrrole derivatives are known to possess significant antibacterial and antifungal properties.[4][5] The screening of this compound against a panel of pathogenic bacteria and fungi is therefore a logical first step.

Data on Related Compounds

The following table summarizes the antimicrobial activities of various pyrrole derivatives, providing a reference for the potential efficacy of the title compound.

| Compound/Derivative Class | Test Organism | Activity Metric | Reported Value |

| Pyrrole-fused Pyrimidine (4g) | M. tuberculosis H37Rv | MIC | 0.78 µg/mL[1] |

| Pyrrolopyrimidine | M. tuberculosis H37Rv | MIC | 0.03 µg/mL[6] |

| Pyrrole-3-carboxaldehyde derivative | Pseudomonas putida | MIC | 16 µg/mL[4] |

| 1-methoxypyrrole-2-carboxamide | Staphylococcus aureus | Inhibition Zone | 12 mm at 100 µ g/disk [4] |

| N-(4-sulfamoylphenyl)-pyrrole carboxamide | Staphylococcus aureus | MIC | 3.125 µg/mL[6] |

Experimental Protocol: Agar Disk Diffusion Assay

This method is a preliminary test to evaluate the antimicrobial activity of a compound.

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile blank paper discs (6 mm diameter)

-

Test compound solution (in a suitable solvent like DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the solidified agar plates.

-

Disc Application: Aseptically place sterile paper discs on the inoculated agar surface.

-

Compound Application: Apply a known concentration of the test compound solution to the discs. Also, apply the positive and negative controls to separate discs.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc.

Caption: Workflow for the Agar Disk Diffusion Assay.

Anticancer Activity

Numerous pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][7] The initial anticancer screening of this compound can be performed using a cytotoxicity assay, such as the MTT assay.

Data on Related Compounds

The following table presents the cytotoxic activity of several pyrrole derivatives against different human cancer cell lines.

| Compound/Derivative Class | Target Cell Line | Activity Metric | Reported Value |

| Alkynylated Pyrrole (12l) | A549 (Lung Carcinoma) | IC50 | 3.49 µM[1] |

| Pyrrole-Indole Hybrid (3h) | T47D (Breast Cancer) | IC50 | 2.4 µM[1] |

| Dispiro compound (4g) | A549 (Lung) | IC50 | 20 ± 1.0 µg/ml[8] |

| Dispiro compound (4g) | MCF-7 (Breast) | IC50 | 21 ± 1.5 µg/ml[8] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[10]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the MTT to formazan, forming purple crystals.[9]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fused heterocyclic compounds, specifically pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxalin-4(5H)-ones, utilizing 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde and its derivatives as key starting materials. The methodologies presented are based on efficient, chemoselective reductive cyclization reactions, offering high yields and operational simplicity.

Introduction

Fused heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]quinoxalin-4(5H)-one core structures are privileged motifs found in molecules with potential therapeutic applications, including anticancer and antimicrobial agents. This document outlines a robust and efficient one-pot tandem reductive cyclization strategy for the synthesis of these important heterocyclic systems. The key transformation involves the chemoselective reduction of a nitro group to an amine, which then undergoes an intramolecular condensation with a suitably positioned aldehyde or ester functionality to construct the fused ring system.

Synthetic Pathways

The primary synthetic routes described herein start from 1-(2-nitrophenyl)-1H-pyrrole derivatives. The choice of the functional group at the 2-position of the pyrrole ring (aldehyde or ester) dictates the resulting heterocyclic scaffold.

Application Notes and Protocols: Reaction of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde with primary amines yields Schiff bases, also known as imines. This class of compounds is of significant interest in medicinal chemistry and materials science. The resulting N-((1-(2-nitrophenyl)-1H-pyrrol-2-yl)methylene)amines are versatile intermediates and potential bioactive molecules. The pyrrole moiety is a common scaffold in pharmacologically active compounds, and the presence of the 2-nitrophenyl group can influence the electronic properties and biological activity of the resulting Schiff bases. These compounds and their metal complexes have shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2]

Applications

Schiff bases derived from this compound are valuable compounds with a range of potential applications in drug discovery and coordination chemistry.

-

Antimicrobial Agents: Schiff bases are known to exhibit broad-spectrum antimicrobial activity.[1][2] The imine group is often crucial for their biological action. The derivatives of this compound could be screened against various bacterial and fungal strains to identify novel antimicrobial leads.

-

Anticancer Drug Development: Many Schiff bases have been investigated for their potential as anticancer agents.[2] The mechanism of action can vary, but some have been shown to induce apoptosis in cancer cells. The synthesized compounds from this compound could be evaluated for their cytotoxic effects on different cancer cell lines.

-

Coordination Chemistry and Catalysis: The nitrogen atom of the imine group and the nitrogen atom of the pyrrole ring can act as coordination sites for metal ions. This makes these Schiff bases excellent ligands for the synthesis of novel metal complexes. These complexes can have applications in catalysis and as therapeutic agents themselves, as metal coordination can sometimes enhance the biological activity of the ligand.

-

Corrosion Inhibitors: Schiff bases have been studied for their ability to inhibit the corrosion of metals. The synthesized compounds could be investigated for their potential as corrosion inhibitors for various metals and alloys.

Reaction Pathway

The fundamental reaction is a condensation between the aldehyde group of this compound and the primary amino group of an amine. The reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocols

The following are general protocols for the synthesis of Schiff bases from this compound and a primary amine. The specific conditions may require optimization depending on the reactivity of the amine.

Protocol 1: General Synthesis of Schiff Bases

This protocol describes a standard condensation reaction under reflux.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, p-toluidine, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filter funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

-

In a separate beaker, dissolve the primary amine (1.0 eq) in absolute ethanol.

-

Add the ethanolic solution of the amine to the solution of the aldehyde with stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a condenser to the flask and reflux the mixture with stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

The solid product may precipitate upon cooling. If so, collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry.

-

If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Experimental Workflow

Caption: Workflow for the synthesis and characterization of Schiff bases.

Data Presentation

The following table should be used to summarize the quantitative data for the synthesized Schiff bases.

| Product ID | Amine Used (R-NH2) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) C=N | MS (m/z) [M+H]⁺ |

| SB-1 | Aniline | e.g., 85 | e.g., 150-152 | e.g., 8.5 (s, 1H, -CH=N-) | e.g., 1625 | e.g., 292.10 |

| SB-2 | p-Toluidine | e.g., 88 | e.g., 165-167 | e.g., 8.4 (s, 1H, -CH=N-), 2.3 (s, 3H, -CH3) | e.g., 1620 | e.g., 306.12 |

| SB-3 | p-Anisidine | e.g., 90 | e.g., 170-172 | e.g., 8.4 (s, 1H, -CH=N-), 3.8 (s, 3H, -OCH3) | e.g., 1618 | e.g., 322.11 |

| SB-4 | 4-Fluoroaniline | e.g., 82 | e.g., 155-157 | e.g., 8.5 (s, 1H, -CH=N-) | e.g., 1628 | e.g., 310.09 |

Note: The data in this table are illustrative examples. Actual results will vary based on the specific amine used and the reaction conditions.

Characterization

The synthesized Schiff bases should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. The formation of the imine bond is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of δ 8-9 ppm.

-

Infrared (IR) Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a strong absorption band corresponding to the C=N stretching vibration, typically in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates product formation.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity.

-

Melting Point (MP): The melting point of the purified product should be determined and can be used as an indicator of purity. A sharp melting point range is indicative of a pure compound.

Safety Precautions

-

Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

The solvents used are flammable and should be handled with care, away from open flames.

-

The specific hazards of the amines used should be reviewed from their Material Safety Data Sheets (MSDS).

References

The Versatile Synthesis of Pyrrolo[1,2-a]quinoxalines: A Gateway to Novel Therapeutics

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif renowned for its diverse and significant pharmacological activities.[1][2] Derivatives of this core structure have demonstrated potential as anticancer, antifungal, antimalarial, and anti-tuberculosis agents, as well as modulators of key biological targets such as kinases (e.g., CK2, AKT) and 5-HT3 receptors.[1][3][4] This wide range of biological activity has spurred the development of numerous synthetic strategies to access this important chemical space, making it a focal point in medicinal chemistry and drug discovery.[1][2] This document provides an overview of key synthetic applications and detailed protocols for the preparation of pyrrolo[1,2-a]quinoxalines, aimed at researchers and professionals in the field of drug development.

Synthetic Strategies and Applications

The construction of the tricyclic pyrrolo[1,2-a]quinoxaline system can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. Recent advancements have focused on the development of metal-catalyzed, metal-free, and electrochemical methods, as well as the application of green chemistry principles.

A prominent and efficient method for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines and their subsequent aromatization to pyrrolo[1,2-a]quinoxalines is the Pictet-Spengler reaction .[5] This acid-catalyzed reaction involves the condensation of an aniline derivative with an aldehyde. Green chemistry approaches have utilized surfactants like p-dodecylbenzenesulfonic acid (p-DBSA) as a catalyst, enabling the reaction to proceed in environmentally benign solvents such as water and ethanol at room temperature with high yields and short reaction times.[5]

Metal-catalyzed reactions have also been extensively explored, with palladium, rhodium, iron, and copper being common catalysts.[2] These methods often involve cross-coupling and cyclization strategies, providing access to a wide array of substituted derivatives. For instance, a copper(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides offers a one-pot construction of the pyrrolo[1,2-a]quinoxaline core.[6]

In a move towards more sustainable and cost-effective synthesis, metal-free catalytic systems have gained traction. A notable example is the potassium iodide (KI)-mediated synthesis from phenylmethyl bromide and N-(2-aminophenyl)pyrrole.[1][6] This method combines a Kornblum oxidation and an electrophilic cyclization in a tandem process, offering a transition-metal-free alternative.[1][6]

Electrochemical synthesis represents a modern and green approach for the construction of pyrrolo[1,2-a]quinoxalines.[7] These methods utilize electricity to drive reactions, often avoiding the need for harsh reagents and high temperatures. An efficient iodine-mediated electrochemical C(sp3)–H cyclization has been developed, providing good to excellent yields and a broad substrate scope.[7]

The diverse biological activities of pyrrolo[1,2-a]quinoxalines underscore their importance in drug discovery. They have been investigated as inhibitors of human protein kinase CK2, a target in cancer and inflammatory disorders, with some derivatives exhibiting IC50 values in the nanomolar range.[3] Furthermore, their potential as antimalarial agents has been demonstrated, with bispyrrolo[1,2-a]quinoxalines showing superior activity to their monomeric counterparts.[8] The scaffold has also been explored for the development of inhibitors of Akt kinase, a key player in tumor cell survival, and as insulin mimetics for the treatment of type 2 diabetes.[4][9]

Experimental Protocols

This section provides detailed experimental protocols for key synthetic methods discussed.

Protocol 1: Green Synthesis of 4,5-Dihydropyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction[5]

This protocol describes a surfactant-catalyzed Pictet-Spengler reaction for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines in an environmentally friendly manner.

Materials:

-

Substituted aniline (e.g., 1-(2-aminophenyl)-1H-pyrrole)

-

Substituted aldehyde

-

p-Dodecylbenzenesulfonic acid (p-DBSA)

-

Ethanol (96%)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO3) aqueous solution

-

Brine

-

Sodium sulfate (Na2SO4)

Procedure:

-

To a well-stirred solution of p-DBSA (0.0291 mmol) in 96% ethanol (2 mL), add the aniline (0.291 mmol) and the corresponding aldehyde (0.349 mmol).

-

Stir the mixture at room temperature for 15-120 minutes. Reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, evaporate the solvent to dryness under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO3, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the crude product.

-

The crude product can be purified by flash chromatography if necessary.